![molecular formula C16H25NO3 B14598867 [5-(2,5-Dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol CAS No. 61042-37-3](/img/structure/B14598867.png)
[5-(2,5-Dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(2,5-Dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol is a complex organic compound with a unique structure that includes a piperidine ring substituted with a methanol group and a dimethoxy-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,5-Dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the Mannich reaction, where a dimethoxy-methylphenyl derivative reacts with formaldehyde and a secondary amine to form the piperidine ring . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
[5-(2,5-Dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield formaldehyde or formic acid, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [5-(2,5-Dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on cellular processes. It may also serve as a model compound for the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The piperidine ring is a common motif in many drugs, and modifications to this structure can lead to new treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for creating new products with specific properties.
Wirkmechanismus
The mechanism of action of [5-(2,5-Dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
4-methyl-2-N-(2-pyridylmethyl)aminophenol: Known for its DNA cleavage and antitumor activity.
Uniqueness
What sets [5-(2,5-Dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol apart from similar compounds is its specific substitution pattern and the presence of both methoxy and methyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
61042-37-3 |
|---|---|
Molekularformel |
C16H25NO3 |
Molekulargewicht |
279.37 g/mol |
IUPAC-Name |
[5-(2,5-dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol |
InChI |
InChI=1S/C16H25NO3/c1-11-5-16(20-4)14(7-15(11)19-3)13-6-12(10-18)8-17(2)9-13/h5,7,12-13,18H,6,8-10H2,1-4H3 |
InChI-Schlüssel |
VJIMYMUYEJOURM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1OC)C2CC(CN(C2)C)CO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B14598784.png)
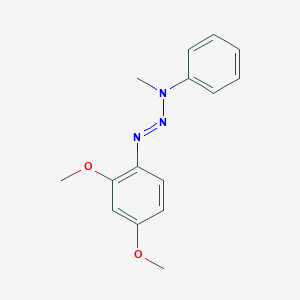

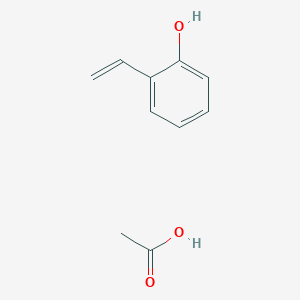
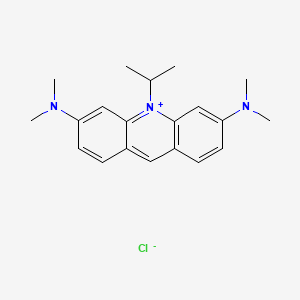
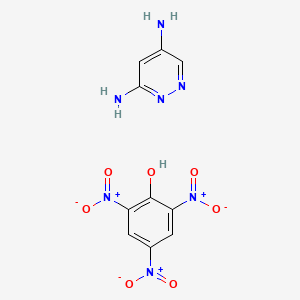

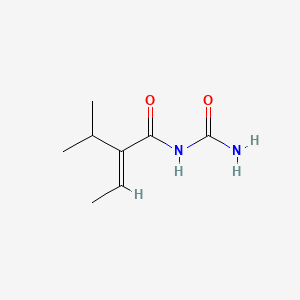

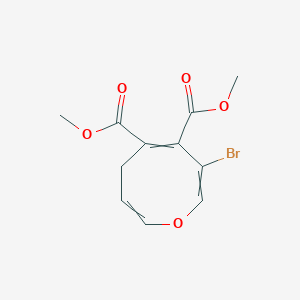

![S-[(Furan-2-yl)methyl] thiophene-2-carbothioate](/img/structure/B14598850.png)
![Tributyl[2-(3,3-dimethyloxiran-2-YL)-2-methylpropoxy]stannane](/img/structure/B14598872.png)

